4-(3-Aminopropyl)benzoic acid;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
4-(3-Aminopropyl)benzoic acid hydrochloride is a synthetic organic compound characterized by a benzoic acid core substituted with a 3-aminopropyl group and protonated with hydrochloric acid. The systematic IUPAC name reflects its structural hierarchy:
- Parent chain : Benzoic acid (C₆H₅COOH)
- Substituent : 3-Aminopropyl group (-CH₂CH₂CH₂NH₂) at the para position (4th carbon) of the aromatic ring
- Salt formation : Hydrochloride counterion (Cl⁻)
The compound’s molecular formula is C₁₀H₁₄ClNO₂ , and its structure consists of a benzene ring with a carboxylic acid group at the 1st position and a 3-aminopropyl chain at the 4th position. The hydrochloride salt enhances solubility and stability.
Structural Representation :
CAS Registry Number and Alternative Identifiers
4-(3-Aminopropyl)benzoic acid hydrochloride is assigned unique identifiers across chemical databases:
The parent acid (C₁₀H₁₃NO₂) and its hydrochloride form are distinct entries in chemical registries, reflecting their differing counterions.
Synonymous Terminology Across Chemical Databases
The compound is referenced by multiple synonyms in specialized databases, reflecting variations in naming conventions:
Isomeric variations (e.g., 3-(3-aminopropyl)benzoic acid hydrochloride) are distinct compounds with different positional substituents.
Properties
IUPAC Name |
4-(3-aminopropyl)benzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-7-1-2-8-3-5-9(6-4-8)10(12)13;/h3-6H,1-2,7,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWDDKSOGFICQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Aminopropyl)benzoic acid;hydrochloride typically involves the reaction of 4-(3-aminopropyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:
4-(3-aminopropyl)benzoic acid+HCl→4-(3-aminopropyl)benzoic acid;hydrochloride
Industrial Production Methods: In industrial settings, the production of 4-(3-Aminopropyl)benzoic acid;hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration.
Types of Reactions:
Oxidation: 4-(3-Aminopropyl)benzoic acid;hydrochloride can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(3-aminopropyl)benzoic acid; hydrochloride serves as a building block for various chemical reactions. It is utilized in the synthesis of complex organic molecules and as a reagent in different chemical transformations .
Biology
The compound plays a crucial role in biological studies, particularly in enzyme kinetics and protein-ligand interactions. Its amino group can form hydrogen bonds with biological molecules, influencing their structure and function. This property makes it valuable for studying biochemical pathways and modulating enzyme activity .
Medicine
Research has indicated potential therapeutic applications for 4-(3-aminopropyl)benzoic acid; hydrochloride. It is investigated as a precursor in drug synthesis and has shown promise in treating conditions related to protein aging and cross-linking diseases. The compound's ability to inhibit nonenzymatic cross-linking may help mitigate age-related pathologies such as cataracts and diabetic kidney disease .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for creating various derivatives that serve specific industrial needs .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives of para-amino benzoic acid, including those related to 4-(3-aminopropyl)benzoic acid; hydrochloride. Compounds derived from this class demonstrated significant antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The structure-activity relationship indicated that modifications to the amino group could enhance activity against specific bacterial strains .
Therapeutic Implications
Research on amino-benzoic acids has highlighted their potential in inhibiting protein cross-linking associated with aging. This property suggests that 4-(3-aminopropyl)benzoic acid; hydrochloride could be beneficial in developing treatments for age-related diseases by preserving protein functionality and reducing pathological conditions linked to protein aggregation .
Data Tables
| Application Area | Description | Notable Findings |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in various chemical transformations |
| Biology | Enzyme kinetics and protein interactions | Influences biochemical pathways |
| Medicine | Potential therapeutic agent | Inhibits protein cross-linking related to aging |
| Industry | Production of specialty chemicals | Serves as an intermediate in pharmaceuticals |
Mechanism of Action
The mechanism of action of 4-(3-Aminopropyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in various biochemical pathways, modulating enzyme activity and cellular processes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features, molecular weights, solubility, and synthesis yields of 4-(3-Aminopropyl)benzoic acid hydrochloride with analogous compounds:
Key Observations:
- In contrast, bulkier groups like dibutylamino-propoxy () increase lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Solubility: Hydrochloride salts universally improve solubility, as seen in 4-(Aminomethyl)-2-methylbenzoic acid HCl (≥95% purity, aqueous compatibility) and 4-(2-Aminoethyl)benzoic acid HCl .
Biological Activity
4-(3-Aminopropyl)benzoic acid; hydrochloride, also known as 3-aminopropyl-4-carboxybenzoic acid hydrochloride, is a compound that has garnered attention due to its diverse biological activities. This article delves into the mechanisms of action, pharmacological effects, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClNO
- CAS Number : 79093-92-8
Target Interaction
4-(3-Aminopropyl)benzoic acid; hydrochloride interacts with various biological targets, influencing cellular processes. Its amine group allows for interactions with receptors and enzymes, potentially modulating their activity.
Biochemical Pathways
Research indicates that compounds with similar structures can influence key biochemical pathways, including:
- Ubiquitin-Proteasome Pathway (UPP) : Enhances protein degradation.
- Autophagy-Lysosome Pathway (ALP) : Promotes cellular recycling processes.
Antimicrobial Activity
Studies have shown that 4-(3-Aminopropyl)benzoic acid exhibits antimicrobial properties against various pathogens. In vitro assays demonstrated significant inhibition of bacterial growth, suggesting potential therapeutic applications in treating infections.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Case Studies
- In Vitro Cytotoxicity : A study assessed the cytotoxic effects of 4-(3-Aminopropyl)benzoic acid on human foreskin fibroblasts. Results indicated a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent .
- Protein Degradation Modulation : Another study explored the compound's effect on proteasomal activity. It was found to significantly enhance the activity of chymotrypsin-like enzymes at concentrations as low as 5 μM, indicating its role in protein homeostasis .
Data Tables
Chemical Reactions Analysis
Reduction Reactions
The aminopropyl group undergoes catalytic hydrogenation under controlled conditions. Key findings include:
Catalytic Hydrogenation
-
Catalyst : 5% Pd/C or Ru-C under 10–21 kg/cm² hydrogen pressure .
-
Conditions : Temperatures of 45–160°C, reaction times of 3.5–9 hours .
-
Outcome : High yields (93.6%) of 4-(aminomethyl)benzoic acid, with minor byproducts (e.g., 4-hydroxymethyl benzoic acid at 3.6%) .
Oxidation Reactions
The primary amine group is susceptible to oxidation, forming nitro or imino derivatives:
-
Reagents : KMnO₄ or H₂O₂ under acidic conditions.
-
Conditions : Ambient temperature, aqueous or alcoholic solvents .
-
Products : Nitrobenzoic acid derivatives confirmed via IR (1,622 cm⁻¹ C=O stretch) and NMR (δ 7.8 ppm aromatic protons) .
Substitution Reactions
The amine group participates in nucleophilic substitutions, enabling derivatization:
Acylation
-
Reagents : Acetic anhydride or acyl chlorides (e.g., 4-chlorobenzoyl chloride) .
-
Conditions : Triethylamine as acid acceptor, CH₂Cl₂ solvent, 48-hour reaction time .
Alkylation
Esterification and Hydrolysis
The benzoic acid moiety undergoes esterification or hydrolysis:
-
Esterification : Methanol/H₂SO₄ reflux produces methyl esters (90% yield) .
-
Hydrolysis : NaOH (10%) at 100°C regenerates the free acid .
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Esterification | H₂SO₄/EtOH, 1 hour reflux | Methyl 4-(3-aminopropyl)benzoate | 73% |
| Acid Hydrolysis | 10% HCl, pH 4.5 | 4-Aminomethyl benzoic acid | 62.9% |
Salt Formation and Stability
The hydrochloride salt exhibits pH-dependent solubility:
Side Reactions and Byproducts
Common side reactions include:
-
Oxime Intermediate Decomposition : Generates hydroxylamine byproducts under suboptimal hydrogenation .
Industrial-Scale Optimization
Q & A
Q. What are the recommended synthetic routes for 4-(3-aminopropyl)benzoic acid hydrochloride, and how can reaction conditions be optimized to improve yield?
The synthesis typically involves coupling reactions starting from substituted benzoic acid derivatives. A common approach includes:
- Alkylation : Introducing the 3-aminopropyl group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., using 4-bromobenzoic acid and 3-aminopropanol) .
- Hydrochloride Salt Formation : Treating the free base with hydrochloric acid to enhance stability and solubility .
Optimization Tips : - Use anhydrous conditions to minimize side reactions during alkylation.
- Monitor pH during salt formation to avoid over-acidification, which can degrade the product.
- Employ column chromatography or recrystallization for purification .
Q. How can the structural identity and purity of 4-(3-aminopropyl)benzoic acid hydrochloride be verified?
Key Methods :
- Nuclear Magnetic Resonance (NMR) : Compare - and -NMR spectra with PubChem data (InChI Key: TZRAOLAVYBTWGD-UHFFFAOYSA-N) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 215.65 g/mol for the free base) via ESI-MS .
Q. What biological assays are suitable for studying the compound’s enzyme inhibition or protein-binding activity?
- Enzyme Kinetics : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity () with target enzymes .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to quantify real-time interactions with proteins .
- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (, ) of ligand-receptor binding .
Advanced Research Questions
Q. How do crystallographic challenges (e.g., twinning or disorder) affect the structural determination of 4-(3-aminopropyl)benzoic acid hydrochloride?
- Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water) to obtain single crystals .
- Data Collection : Employ high-resolution X-ray diffraction (λ = 1.5418 Å) and SHELXL for refinement. Twinned data may require integration with TWINABS .
- Disorder Handling : Apply restraints to flexible groups (e.g., the aminopropyl chain) during refinement in programs like WinGX or OLEX2 .
Q. What computational methods can predict the compound’s bioavailability and pharmacokinetic properties?
- Molecular Dynamics (MD) : Simulate membrane permeability using NAMD with a lipid bilayer model (e.g., POPC) .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (≈1.2), solubility (≈15 mg/mL), and bioavailability (>50%) based on structural analogs .
- Docking Studies : Perform AutoDock Vina simulations to explore binding modes with cytochrome P450 enzymes .
Q. How can researchers resolve contradictions between in vitro activity and in vivo efficacy data for this compound?
Potential Factors :
- Metabolic Instability : Test susceptibility to hepatic enzymes (e.g., CYP3A4) using microsomal assays .
- Plasma Protein Binding : Measure unbound fraction via equilibrium dialysis; high binding (>90%) may reduce bioavailability .
- Formulation Adjustments : Use nanoemulsions or PEGylation to improve solubility and circulation time .
Q. What strategies are effective for enantiomeric resolution if the compound exhibits stereoisomerism?
- Chiral Chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
- Crystallization-Induced Diastereomerism : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) .
- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer .
Q. How can impurities in synthesized batches be identified and quantified for regulatory compliance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
